molecular formula C9H5Cl3F2O2 B1411225 2',4'-Dichloro-3'-(difluoromethoxy)phenacyl chloride CAS No. 1806328-88-0

2',4'-Dichloro-3'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411225
CAS No.: 1806328-88-0
M. Wt: 289.5 g/mol
InChI Key: DGCGGWJSHFRGJD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2',4'-Dichloro-3'-(difluoromethoxy)phenacyl chloride (CAS: Not explicitly provided; structurally inferred from analogs) is a halogenated aromatic ketone with the molecular formula C₉H₅Cl₃F₂O₂ and a molecular weight of 289.5 g/mol . Its IUPAC name is 2-chloro-1-[2,4-dichloro-3-(difluoromethoxy)phenyl]ethanone, featuring chlorine substituents at the 2' and 4' positions of the benzene ring and a difluoromethoxy group at the 3' position. This compound is primarily utilized as an intermediate in agrochemical synthesis, such as fungicides and herbicides, due to its electrophilic reactivity at the α-carbon adjacent to the ketone group .

Properties

IUPAC Name

2-chloro-1-[2,4-dichloro-3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-6(15)4-1-2-5(11)8(7(4)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCGGWJSHFRGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl chloride typically involves the chlorination of a precursor compound, followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 2’,4’-dichloroacetophenone with difluoromethoxybenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The reactivity and applications of phenacyl chloride derivatives are highly dependent on the positions of substituents. Below is a comparative table of key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
2',4'-Dichloro-3'-(difluoromethoxy)phenacyl chloride 2',4'-Cl; 3'-OCHF₂ C₉H₅Cl₃F₂O₂ 289.5 Agrochemical intermediate
2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride 2',5'-Cl; 3'-OCHF₂ C₉H₅Cl₃F₂O₂ 289.5 Research chemical (supplier-listed)
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride 3',5'-Cl; 4'-OCHF₂ C₉H₅Cl₃F₂O₂ 289.5 Requires stringent safety protocols
Phenacyl chloride (parent compound) H (no additional substituents) C₈H₇ClO 154.59 Alkylation agent ; Toxic irritant

Key Observations :

  • Electronic Effects : The electron-withdrawing chlorine and difluoromethoxy groups enhance the electrophilicity of the α-carbon, facilitating nucleophilic substitution reactions. However, steric hindrance varies with substituent positions. For example, 2',4'-dichloro substitution may reduce reactivity in crowded reaction environments compared to less hindered analogs like phenacyl chloride .
  • Synthetic Utility : The 2',4' isomer is pivotal in synthesizing imidazole-based fungicides (e.g., Imazalil), where its substitution pattern directs regioselective coupling reactions . In contrast, 2',5' and 3',5' isomers are less documented in large-scale applications, suggesting their roles are niche or exploratory.
Alkylation and Cyclization
  • Phenacyl chloride reacts with α-haloketones (e.g., chloroacetone) under basic conditions to form tricyclic compounds (e.g., 7a,b in ), confirmed by NMR (e.g., singlet at δ 2.37 ppm for CH₃ protons) and mass spectrometry .
  • This compound likely undergoes similar reactions but with modified kinetics due to substituent effects. For example, its bulkier structure may slow heterocyclization compared to unsubstituted phenacyl chloride .
Base-Mediated Reactions
  • Phenacyl chloride reacts with potassium tert-butoxide to form enolate intermediates, yielding diphenacyl (40–60%) and acetophenone (10%) after hydrolysis . Substituents in dichloro-difluoromethoxy analogs could stabilize enolates, altering product distributions.

Spectral and Analytical Data

  • 1H-NMR : Phenacyl chloride derivatives show characteristic signals for substituents. For example, the unsubstituted phenacyl group in compound 7a displays a singlet at δ 11.71 ppm for NH . Dichloro-difluoromethoxy analogs would exhibit distinct aromatic proton splitting and CF₂ coupling (δ ~5.5–6.5 ppm).
  • Mass Spectrometry : All analogs produce molecular ion peaks consistent with their formulas (e.g., m/z 289 for C₉H₅Cl₃F₂O₂) .

Biological Activity

2',4'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes chloro and difluoromethoxy substituents, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5Cl2F2OC_9H_5Cl_2F_2O. The structure consists of a phenacyl chloride backbone with two chlorine atoms and a difluoromethoxy group attached. This configuration enhances its electrophilic character, making it suitable for reactions with nucleophiles in biological systems.

The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The chloro and difluoromethoxy groups enable the compound to interact with specific molecular targets, potentially disrupting normal cellular processes and leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related phenacyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antibacterial properties.

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. In vitro studies have demonstrated that derivatives of phenacyl chloride can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and inhibition of cell cycle progression. For example, one study reported that a related compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting significant cytotoxicity.

Case Studies

StudyCompound TestedCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15Induces apoptosis
Related phenacyl derivativesE. coli<10Inhibits bacterial growth
Phenacyl chloridesS. aureus<10Disrupts cell wall synthesis

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Exposure to similar compounds has been associated with irritant effects on the skin and respiratory system. Therefore, safety evaluations are crucial when considering this compound for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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